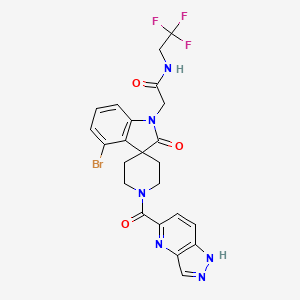

Ddr1-IN-4

Description

Properties

IUPAC Name |

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXYURPAPXPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Modulating the DDR1 Signaling Pathway: A Technical Guide to DDR1-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: This guide focuses on the well-characterized, selective Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1 . No public domain information is available for a compound designated "DDR1-IN-4". It is presumed that "this compound" may be a typographical error, and this document will proceed with a comprehensive analysis of DDR1-IN-1 as a representative selective inhibitor for modulating the DDR1 signaling pathway.

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen. Its dysregulation is implicated in a variety of pathological conditions, including numerous cancers, fibrosis, and inflammatory diseases. The development of selective inhibitors for DDR1 is a promising therapeutic strategy. This technical guide provides a detailed overview of the modulation of the DDR1 signaling pathway with a focus on the selective inhibitor, DDR1-IN-1. It includes a summary of quantitative data for DDR1 inhibitors, detailed experimental protocols for studying DDR1 signaling, and visual representations of the key pathways and experimental workflows.

The DDR1 Signaling Pathway

DDR1 is a transmembrane receptor that, upon binding to its ligand, collagen, undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways play crucial roles in cell proliferation, migration, invasion, and survival.[1] Key downstream signaling pathways activated by DDR1 include:

-

PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: This pathway is critical for cell proliferation, differentiation, and migration.

-

NF-κB Pathway: A key regulator of inflammatory responses and cell survival.

-

JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.

The aberrant activation of these pathways due to DDR1 overexpression or mutation is a hallmark of several diseases, making DDR1 an attractive target for therapeutic intervention.

Quantitative Data for DDR1 Inhibitors

A variety of small molecule inhibitors targeting DDR1 have been developed. These range from multi-targeted kinase inhibitors to highly selective compounds. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. Below is a summary of IC50 values for several common DDR1 inhibitors.

| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Notes | Reference |

| DDR1-IN-1 | 105 | 413 | Selective DDR1 inhibitor. Binds to the DFG-out conformation. | [1][2] |

| DDR1-IN-2 | 47 | 145 | Potent DDR1 inhibitor, but less selective than DDR1-IN-1. | [1][3] |

| Dasatinib | 0.5 | 1.4 | Multi-targeted inhibitor of Bcr-Abl and Src family kinases. | [1][4] |

| Imatinib | 41 - 337 | 71 - 675 | Multi-targeted inhibitor of Bcr-Abl, c-Kit, and PDGFR. | [1][5] |

| Nilotinib | 3.7 - 43 | 55 | Second-generation Bcr-Abl inhibitor. | [1][6][7][8] |

| Ponatinib | 9 | 9 | Potent multi-targeted TKI. | [5] |

| 7rh | 6.8 | - | Highly potent and selective DDR1 inhibitor. | [1] |

Experimental Protocols for Studying DDR1-IN-1 Modulation

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of DDR1-IN-1.

DDR1 Autophosphorylation Assay (Cell-Based)

This assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in a cellular context.

Materials:

-

U2OS cells (or other suitable cell line overexpressing DDR1)

-

Collagen Type I

-

DDR1-IN-1

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Anti-phospho-DDR1 (pY792) antibody

-

Anti-DDR1 (total) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture and Starvation: Plate U2OS cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 16-24 hours prior to the experiment.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (e.g., 0-10 µM) for 1-2 hours.

-

Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 20 µg/mL) for 90 minutes at 37°C. A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total DDR1 antibody to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the EC50 value for DDR1-IN-1's inhibition of DDR1 autophosphorylation.[2]

Cell Migration Assay (Transwell)

This assay assesses the effect of DDR1-IN-1 on the migratory capacity of cancer cells, a process often promoted by DDR1 signaling.

Materials:

-

Cancer cell line with high DDR1 expression (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

Collagen Type I

-

DDR1-IN-1

-

Serum-free and serum-containing cell culture medium

-

Crystal violet stain

-

Cotton swabs

Protocol:

-

Coating of Inserts (Optional): For an invasion assay, coat the transwell inserts with a thin layer of Matrigel. For a migration assay, this step is omitted.

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in serum-free medium.

-

Assay Setup:

-

Add serum-containing medium (chemoattractant) to the lower chamber of the transwell plate.

-

Add the cell suspension to the upper chamber of the transwell insert, along with varying concentrations of DDR1-IN-1.

-

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

Staining:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

-

Quantification:

-

Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain using a plate reader.

-

Alternatively, count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis: Compare the migration of cells treated with DDR1-IN-1 to the untreated control.

Western Blot for Downstream Signaling Molecules

This experiment investigates the effect of DDR1-IN-1 on the activation of key downstream signaling proteins.

Materials:

-

Cell line with active DDR1 signaling

-

Collagen Type I

-

DDR1-IN-1

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies for: p-AKT, total AKT, p-ERK, total ERK

-

HRP-conjugated secondary antibodies

-

Western blotting equipment

Protocol:

-

Cell Treatment: Follow the same procedure for cell culture, starvation, inhibitor treatment, and collagen stimulation as in the DDR1 Autophosphorylation Assay (Section 4.1).

-

Western Blotting:

-

Perform cell lysis and protein quantification as previously described.

-

Run SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe separate membranes with primary antibodies against the phosphorylated and total forms of AKT and ERK.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signals using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein to determine the effect of DDR1-IN-1 on the activation of these downstream pathways.

Conclusion

DDR1-IN-1 is a valuable tool for investigating the role of DDR1 in health and disease. Its selectivity allows for the specific interrogation of DDR1-mediated signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy of DDR1-IN-1 and other potential inhibitors in preclinical models. The continued development and characterization of selective DDR1 inhibitors hold significant promise for the treatment of a wide range of disorders driven by aberrant DDR1 signaling.

References

- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]

- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1-IN-2 | DDR1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role and Therapeutic Targeting of DDR1 in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a critical mediator in the pathogenesis of fibrosis across various tissues, including the kidneys, lungs, liver, and skin.[1][2] Upregulated in fibrotic conditions, DDR1 signaling promotes inflammation, pro-fibrotic cytokine production, and collagen deposition, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the biological role of DDR1 in fibrosis, focusing on its signaling pathways and the therapeutic potential of its inhibition. We present a comprehensive analysis of preclinical data for selective DDR1 inhibitors, including DDR1-IN-1 and other notable compounds, offering valuable insights for researchers and drug development professionals in the field of anti-fibrotic therapies.

The Role of DDR1 in the Pathogenesis of Fibrosis

DDR1 is a unique receptor tyrosine kinase that is activated by direct binding to various types of collagen, the primary component of the fibrotic scar.[1] In healthy tissues, DDR1 expression is generally low. However, in the context of tissue injury and chronic inflammation, DDR1 expression is significantly upregulated on various cell types, including epithelial cells, fibroblasts, and macrophages.[2] This upregulation sensitizes the tissue to the pro-fibrotic effects of collagen.

Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that contribute to the fibrotic process through multiple mechanisms:

-

Promotion of Inflammation: DDR1 activation can lead to the production of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which recruits inflammatory cells to the site of injury, further perpetuating the fibrotic response.[3]

-

Induction of Pro-fibrotic Cytokines: A key mechanism by which DDR1 drives fibrosis is through the upregulation of potent pro-fibrotic factors, most notably Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a central player in fibrosis, stimulating the transformation of fibroblasts into myofibroblasts, the primary collagen-producing cells.

-

Direct Regulation of Collagen Homeostasis: DDR1 signaling can directly influence the synthesis and deposition of ECM components. It has been shown to regulate the transcription of collagen genes, contributing directly to the accumulation of scar tissue.[3]

-

Cellular Phenotypic Changes: DDR1 activation is implicated in processes such as epithelial-mesenchymal transition (EMT), where epithelial cells acquire a mesenchymal phenotype, contributing to the pool of collagen-secreting cells.

DDR1 Signaling Pathways in Fibrosis

The pro-fibrotic effects of DDR1 are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the rational design of targeted therapies.

Key signaling nodes downstream of DDR1 activation include:

-

STAT3 (Signal Transducer and Activator of Transcription 3): DDR1-mediated phosphorylation of STAT3 is a crucial step in promoting the secretion of TGF-β, a master regulator of fibrosis.[3]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway, a central regulator of inflammation, can be activated by DDR1 signaling, contributing to the inflammatory component of fibrosis.

-

BCR (Breakpoint Cluster Region): DDR1 can phosphorylate BCR, which in turn regulates β-catenin activity and the production of the pro-inflammatory chemokine MCP-1.[3]

Pharmacological Inhibition of DDR1 as a Therapeutic Strategy

Given the central role of DDR1 in fibrosis, its inhibition represents a promising therapeutic strategy. Several small molecule inhibitors targeting the kinase activity of DDR1 have been developed and evaluated in preclinical models of fibrosis. While the initially queried "Ddr1-IN-4" did not correspond to a known inhibitor, this guide will focus on the well-characterized selective inhibitor DDR1-IN-1 and supplement with data from other potent and selective inhibitors such as CH6824025 , XBLJ-13 , and compound 2.45 .

In Vitro Efficacy of Selective DDR1 Inhibitors

The anti-fibrotic potential of selective DDR1 inhibitors has been demonstrated in various in vitro models. These studies typically involve stimulating relevant cell types (e.g., fibroblasts, epithelial cells) with pro-fibrotic stimuli in the presence or absence of the inhibitor.

Table 1: In Vitro Activity of Selective DDR1 Inhibitors

| Inhibitor | Cell Line | Assay | Key Findings | Reference |

| DDR1-IN-1 | C3H10T1/2 | Adipogenesis/Fibrogenesis Assay | 1 µM DDR1-IN-1 shifted TGF-β-stimulated differentiation from a fibrotic to a beige adipocyte phenotype. | [4] |

| Compound 2.45 | HT1080 (overexpressing DDR1) | DDR1 Phosphorylation Assay | >70% inhibition of DDR1 phosphorylation at 1 µM. | [2] |

| Compound 2.45 | HKC8 (renal epithelial cells) | Collagen-induced activation | Prevented collagen-induced activation and downregulated pro-fibrotic gene expression. | [2] |

| XBLJ-13 | MRC-5 (human lung fibroblasts) | TGF-β1-induced activation | Inhibited fibroblast-to-myofibroblast transition. | [5] |

| XBLJ-13 | MRC-5 | Wound Healing Assay | Significantly reduced fibroblast migration at 1 µM. | [5] |

| XBLJ-13 | MRC-5 | Collagen Gel Contraction Assay | Restored the size of collagen gel lattices contracted by TGF-β1-stimulated fibroblasts. | [5] |

| CH6824025 | U2OS (overexpressing DDR1) | DDR1 Phosphorylation Assay | Suppressed collagen-induced DDR1 phosphorylation. | [6] |

In Vivo Efficacy of Selective DDR1 Inhibitors

The therapeutic potential of targeting DDR1 has been further validated in several animal models of fibrosis. These studies demonstrate that selective DDR1 inhibition can attenuate fibrosis and improve organ function.

Table 2: In Vivo Efficacy of Selective DDR1 Inhibitors in Fibrosis Models

| Inhibitor | Animal Model | Key Outcomes | Reference |

| Compound 2.45 | Col4a3-/- mice (Alport Syndrome model of renal fibrosis) | Treatment with 90 mg/kg reduced DDR1 phosphorylation, significantly decreased albumin/creatinine ratio and blood urea nitrogen (BUN), and reduced renal fibrosis as assessed by Picrosirius Red staining, smooth muscle actin staining, and collagen I accumulation. | [2] |

| XBLJ-13 | Bleomycin-induced pulmonary fibrosis in mice | Administration of 30, 60, and 90 mg/kg/day for 12 days dose-dependently ameliorated lung inflammation and fibrosis. | [5] |

| CH6824025 | Unilateral Ureteral Obstruction (UUO) model of renal fibrosis in mice | Suppressed DDR1 phosphorylation in the kidney, and significantly decreased hydroxyproline content, Sirius Red-positive area, F4/80-positive area (macrophage infiltration), and the mRNA expression of fibrosis and inflammation-related genes. | [7][8] |

Experimental Protocols for Evaluating DDR1 Inhibitors

The following sections outline general experimental workflows and key methodologies for assessing the efficacy of DDR1 inhibitors in preclinical models of fibrosis.

General Experimental Workflow

Key In Vitro Methodologies

-

Cell Culture and Stimulation:

-

Human lung fibroblasts (e.g., MRC-5) or renal proximal tubule epithelial cells (e.g., HKC8) are commonly used.

-

Fibrosis is often induced by treatment with TGF-β1 (e.g., 5 ng/mL) or by plating on collagen-coated surfaces.[5]

-

-

Western Blotting for DDR1 Phosphorylation:

-

Cells are lysed in a buffer containing phosphatase inhibitors to preserve phosphorylation states.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated DDR1 (e.g., p-DDR1 Tyr792) and total DDR1.[5]

-

-

Quantitative PCR (qPCR) for Fibrotic Markers:

-

Total RNA is extracted from cells, and cDNA is synthesized.

-

qPCR is performed to measure the mRNA expression levels of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (α-Smooth Muscle Actin), and FN1 (Fibronectin). Gene expression is typically normalized to a housekeeping gene like GAPDH.[5]

-

-

Functional Assays:

-

Wound Healing (Scratch) Assay: A scratch is made in a confluent cell monolayer, and the rate of cell migration to close the "wound" is measured over time in the presence or absence of the inhibitor.[5]

-

Collagen Gel Contraction Assay: Fibroblasts are embedded in a collagen gel matrix. The ability of the cells to contract the gel is quantified by measuring the change in gel diameter over time.[5]

-

Key In Vivo Methodologies

-

Animal Models of Fibrosis:

-

Bleomycin-Induced Pulmonary Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.7 U/kg in mice) induces lung inflammation followed by fibrosis. DDR1 inhibitors are typically administered daily for a period of 12-14 days, starting a few days after bleomycin instillation.[5]

-

Unilateral Ureteral Obstruction (UUO): Ligation of one ureter leads to progressive tubulointerstitial fibrosis in the obstructed kidney. This model is useful for studying the mechanisms of renal fibrosis.[7][8]

-

Col4a3-/- Mouse Model of Alport Syndrome: These mice have a genetic defect in type IV collagen and spontaneously develop progressive renal fibrosis, closely mimicking the human disease.[2]

-

-

Histological Assessment of Fibrosis:

-

Biochemical Quantification of Collagen:

-

Assessment of Organ Function:

-

In models of renal fibrosis, kidney function is assessed by measuring blood urea nitrogen (BUN) and serum creatinine levels, as well as the urinary albumin-to-creatinine ratio.[2]

-

Conclusion and Future Directions

The accumulating evidence strongly supports a pivotal role for DDR1 in the pathogenesis of fibrosis. The successful attenuation of fibrosis in various preclinical models using selective DDR1 inhibitors underscores the therapeutic potential of this approach. The data presented for compounds like DDR1-IN-1, CH6824025, XBLJ-13, and compound 2.45 provide a solid foundation for the continued development of DDR1-targeted anti-fibrotic drugs.

Future research should focus on further elucidating the intricate downstream signaling networks of DDR1 in different cell types and disease contexts. The development of inhibitors with improved selectivity and pharmacokinetic properties will be critical for their successful translation to the clinic. Furthermore, exploring combination therapies that target DDR1 alongside other key pro-fibrotic pathways may offer a more comprehensive and effective treatment strategy for patients suffering from fibrotic diseases. For drug development professionals, the preclinical data summarized in this guide highlights the key efficacy endpoints and experimental models that are crucial for advancing DDR1 inhibitors through the development pipeline.

References

- 1. Quantification of collagen content in culture supernatant and lung tissue [bio-protocol.org]

- 2. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discoidin domain receptor 1-deletion ameliorates fibrosis and promotes adipose tissue beiging, brown fat activity, and increased metabolic rate in a mouse model of cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CH-6824025 ameliorates fibrosis, inflammation in kidney disease | BioWorld [bioworld.com]

- 8. CH6824025, Potent and Selective Discoidin Domain Receptor 1 Inhibitor, Reduces Kidney Fibrosis in Unilateral Ureteral Obstruction Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective DDR1 Inhibitor, Ddr1-IN-4, and its Implications for Cancer Cell Invasion: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), and its potential role in mitigating cancer cell invasion. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and translational medicine.

Introduction to DDR1 in Cancer Invasion

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the extracellular matrix. Upregulation of DDR1 has been observed in a variety of cancers, including oral squamous cell carcinoma, and is associated with increased tumor growth and invasion.[1] Upon activation by collagen, DDR1 initiates a cascade of downstream signaling events that promote cell migration, invasion, and resistance to chemotherapy.[2] Key signaling pathways implicated in DDR1-mediated cancer cell invasion include the upregulation of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix, a critical step in invasion and metastasis.[3]

This compound: A Selective Inhibitor of DDR1

This compound, also known as Compound 2.45, is a highly potent and selective small molecule inhibitor of DDR1 autophosphorylation.[4] Its selectivity for DDR1 over the closely related DDR2 makes it a valuable tool for dissecting the specific roles of DDR1 in cancer biology.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's inhibitory activity.

| Parameter | Value | Notes |

| DDR1 IC50 | 29 nM | In vitro biochemical assay.[4] |

| DDR2 IC50 | 1.9 µM | Demonstrates significant selectivity for DDR1 over DDR2.[4] |

| Cellular Inhibition | >70% inhibition of DDR1 phosphorylation at 1 µM | In DDR1-overexpressing HT1080 cells.[5] |

| In Vivo Dosage | 90 mg/kg (intraperitoneal) | Used in a preclinical mouse model of Alport syndrome.[1] |

While direct quantitative data on the specific effect of this compound on cancer cell invasion from publicly available literature is limited, studies on related DDR1 inhibitors have shown a strong suppression of cancer cell invasion, adhesion, and tumorigenicity.[1][6]

Signaling Pathways in DDR1-Mediated Cancer Cell Invasion

DDR1 activation by collagen triggers multiple downstream signaling pathways that collectively contribute to the invasive phenotype of cancer cells. The inhibition of DDR1 by this compound is expected to disrupt these pro-invasive signaling cascades.

DDR1 Signaling to Matrix Metalloproteinases (MMPs)

DDR1 signaling is known to upregulate the expression and activity of MMPs, such as MMP-1, MMP-2, and MMP-13.[3] These enzymes are critical for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Crosstalk with Src and NF-κB Signaling

DDR1 activation can also lead to the activation of the Src family of kinases and the NF-κB signaling pathway, both of which are central regulators of cell survival, proliferation, and invasion.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on cancer cell invasion.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

Protocol:

-

Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free cell culture medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts (8 µm pore size) and incubate for at least 2 hours at 37°C to allow for gelling.

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium. Starve the cells for 12-24 hours.

-

Cell Seeding: After starvation, resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Seed the cell suspension into the Matrigel-coated upper chamber.

-

Assay Assembly: Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% fetal bovine serum).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-invading cells.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion inhibition can be calculated relative to the vehicle control.

Western Blotting for DDR1 Phosphorylation and Downstream Signaling

This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of this compound.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound or vehicle control for the desired time, followed by stimulation with collagen I. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total DDR1, phosphorylated DDR1 (p-DDR1), and downstream signaling proteins (e.g., total and phosphorylated forms of Src, Akt, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of DDR1 with significant potential as a research tool and a therapeutic lead for cancers where DDR1 is a key driver of invasion and metastasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the anti-invasive effects of this compound and its mechanism of action. Further studies are warranted to obtain direct quantitative evidence of its efficacy in cancer cell invasion models.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Selectivity of Ddr1-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of Ddr1-IN-4, a potent and highly selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Through a comprehensive review of available data, this document provides a detailed overview of its binding affinity, kinase inhibition, and cellular activity, supported by experimental methodologies and visual representations of key biological processes.

Core Data Summary

The remarkable selectivity of this compound for DDR1 over other kinases, particularly its close homolog DDR2, is a key attribute that makes it a valuable tool for studying DDR1 biology and a promising candidate for therapeutic development. The following tables summarize the quantitative data that substantiates this selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| DDR1 | 29 | Biochemical Kinase Assay |

| DDR2 | 1900 | Biochemical Kinase Assay |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nM) |

| HT1080 (DDR1-overexpressing) | ELISA-type assay | DDR1 phosphorylation | >70% inhibition at 1 µM |

| Z-138 (Human lymphoma) | Cell Viability Assay | Inhibition of cell viability | 99.86% inhibition at 10 µM |

Mechanism of Action: Inhibition of Autophosphorylation

This compound exerts its inhibitory effect by targeting the autophosphorylation of the DDR1 kinase domain. Upon binding of its natural ligand, collagen, DDR1 undergoes dimerization and subsequent autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways. This compound binds to the ATP-binding pocket of the DDR1 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of the signaling cascade.

Signaling Pathways and Experimental Visualization

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Caption: Logical Relationship of this compound's Key Attributes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

-

Recombinant human DDR1 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (radiolabeled or for use with a detection antibody)

-

Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

Microplates (e.g., 384-well)

-

Detection reagents (e.g., phosphotyrosine-specific antibody, scintillation counter)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microplate, add the recombinant DDR1 kinase to each well.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiolabeled ATP, ELISA with a phosphotyrosine antibody).

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular DDR1 Autophosphorylation Assay (ELISA-type)

This assay measures the ability of a compound to inhibit the autophosphorylation of DDR1 in a cellular context.

Materials:

-

HT1080 cells overexpressing DDR1

-

Cell culture medium (e.g., DMEM) with and without Fetal Calf Serum (FCS) and doxycycline

-

Collagen solution (e.g., rat tail collagen type I)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., containing protease and phosphatase inhibitors)

-

ELISA plate coated with a DDR1 capture antibody

-

Detection antibody specific for phosphorylated DDR1 (e.g., anti-pY792)

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution

Procedure:

-

Seed HT1080-DDR1 cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells by replacing the medium with serum-free medium for 24 hours.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate DDR1 autophosphorylation by adding collagen to the wells and incubate for a specified time (e.g., 90 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Transfer the cell lysates to the ELISA plate pre-coated with the DDR1 capture antibody and incubate to allow DDR1 to bind.

-

Wash the plate and add the anti-phospho-DDR1 detection antibody.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition of DDR1 phosphorylation and determine the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of DDR1, demonstrating a clear preference for DDR1 over DDR2 and a favorable kinome-wide selectivity profile. Its ability to effectively block DDR1 autophosphorylation in cellular systems and its demonstrated in vivo efficacy underscore its value as a chemical probe for dissecting DDR1-mediated signaling and as a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant DDR1 activity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this important molecule.

Ddr1-IN-4 in Preclinical Models of Alport Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy and mechanism of action of Ddr1-IN-4, a potent and selective Discoidin Domain Receptor 1 (DDR1) inhibitor, in the context of Alport syndrome. The data presented is collated from foundational studies utilizing a genetic mouse model that phenocopies the human disease, offering valuable insights for the development of novel anti-fibrotic therapies.

Core Efficacy Data

Treatment with this compound has demonstrated a significant preservation of renal function and a reduction in tissue damage in the Col4a3-/- mouse model of Alport syndrome.[1][2] The therapeutic administration of the inhibitor leads to marked improvements in key indicators of kidney health and a reduction in the progression of renal fibrosis.

Quantitative Analysis of Renal Function and Fibrosis

The following tables summarize the key quantitative outcomes from a therapeutic dosing regimen of this compound (referred to as compound 2.45 in the cited literature) in Col4a3-/- mice.[1]

| Group | Albumin/Creatinine Ratio (µg/mg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |

| Col4a3+/+ (Wild-Type) | ~25 | ~25 | ~0.1 |

| Col4a3+/+ + this compound | ~25 | ~25 | ~0.1 |

| Col4a3-/- (Alport Model) | ~15,000 | ~150 | ~0.4 |

| Col4a3-/- + this compound | ~5,000 | ~75 | ~0.35 |

| Statistical Significance | p < 0.0014 (Alport vs. Alport + this compound) | Significant Reduction | Non-significant trend towards reduction |

| Fibrosis Marker | Measurement | Col4a3-/- (Alport Model) | Col4a3-/- + this compound | Statistical Significance |

| Picro Sirius Red | % Stained Area | High | Significantly Reduced | p < 0.05 |

| α-Smooth Muscle Actin | % Stained Area | High | Significantly Reduced | p < 0.05 |

| Collagen I | % Stained Area | High | Significantly Reduced | p < 0.05 |

Mechanism of Action and Signaling Pathway

DDR1, a receptor tyrosine kinase, is activated by collagen and plays a crucial role in the progression of renal fibrosis.[3][4] In Alport syndrome, the disrupted glomerular basement membrane may lead to increased exposure of DDR1 to its collagen ligands, triggering a pro-fibrotic cellular response.[5] this compound acts by selectively inhibiting the phosphorylation of DDR1, thereby downregulating the pro-fibrotic signaling cascade.[1][5] In vitro studies have shown that this inhibition leads to a dose-dependent reduction in the expression of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis.[1][5]

Experimental Protocols

The preclinical evaluation of this compound was conducted using a well-established genetic mouse model of Alport syndrome.

Animal Model

-

Model: Col4a3-/- mice, which serve as a model for autosomal recessive Alport syndrome.[3]

-

Strain: 129/SvJ background.

-

Groups:

-

Justification: This model phenocopies the human disease, including the progression of renal fibrosis and loss of kidney function.[1][5]

Dosing Regimen

-

Compound: this compound (compound 2.45)

-

Dosage: 90 mg/kg

-

Administration: Therapeutic regimen (initiated after the onset of disease).

-

Route: Oral gavage or other appropriate route for preclinical studies.

-

Frequency: Daily or as determined by pharmacokinetic studies.

Biochemical Analysis

-

Urine Analysis: Albumin and creatinine levels were measured to determine the albumin-to-creatinine ratio, a key indicator of glomerular damage.[1]

-

Blood Analysis: Blood urea nitrogen (BUN) and serum creatinine were measured to assess overall kidney function.[1][6]

Histological Analysis

-

Tissue Preparation: Kidneys were harvested, fixed in formalin, and embedded in paraffin.

-

Staining:

-

Imaging and Quantification: Stained sections were imaged, and the percentage of stained area was quantified using appropriate software.

Experimental Workflow

The preclinical assessment of this compound in the Alport syndrome model followed a structured workflow to evaluate its therapeutic potential.

Conclusion

The preclinical data strongly support the therapeutic potential of selectively inhibiting DDR1 phosphorylation with a small molecule inhibitor like this compound for the treatment of Alport syndrome.[1][2] The significant reduction in fibrosis and preservation of renal function in a relevant animal model highlight the promise of this approach.[3] These findings provide a solid foundation for further development and clinical investigation of this compound as a novel therapy for Alport syndrome and potentially other chronic kidney diseases characterized by fibrosis.[1][3]

References

- 1. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionews.com [bionews.com]

- 4. Loss of collagen-receptor DDR1 delays renal fibrosis in hereditary type IV collagen disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discoidin domain receptor 1 activation links extracellular matrix to podocyte lipotoxicity in Alport syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DDR1-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDR1-IN-4 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1][2] Dysregulation of DDR1 signaling is implicated in various pathological processes, including fibrosis, inflammation, and cancer progression, making it an attractive therapeutic target.[3] this compound offers a valuable tool for investigating the cellular functions of DDR1 and for preclinical evaluation of DDR1-targeted therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study DDR1 signaling and its role in various cellular phenotypes.

Mechanism of Action

This compound selectively inhibits the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling cascades.[1][2] Upon binding of its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple signaling pathways that regulate cell proliferation, migration, invasion, and extracellular matrix remodeling.[4] this compound, by preventing this initial phosphorylation event, effectively abrogates these downstream effects.

Data Presentation

Inhibitor Properties

| Property | Value | Reference |

| Target | Discoidin Domain Receptor 1 (DDR1) | [1][2] |

| IC₅₀ (DDR1) | 29 nM | [1][2] |

| IC₅₀ (DDR2) | 1.9 µM | [1][2] |

| Solubility | 200 mg/mL (353.77 mM) in DMSO (Sonication recommended) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Cellular Activity

| Cell Line | Assay | Concentration | Effect | Reference |

| HT1080 (DDR1-overexpressing) | DDR1 Phosphorylation | 1 µM | >70% inhibition | [1][2][5] |

| HKC8 (Human Kidney Epithelial) | Collagen-induced profibrotic gene expression (COL1A1, COL1A2, etc.) | Dose-dependent | Reduction of profibrotic markers | [6] |

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways. This compound can be used to investigate the role of DDR1 in these pathways.

Experimental Protocols

Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on DDR1 phosphorylation in a cell-based assay.

References

- 1. This compound | Selective and potent DDR1 inhibitor | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

Application Notes and Protocols for Ddr1-IN-4 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-4 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by collagen.[1] DDR1 signaling has been implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer.[2][3] As a result, this compound presents a valuable pharmacological tool for investigating the in vivo roles of DDR1 and for preclinical assessment of DDR1 inhibition as a therapeutic strategy. These application notes provide a summary of the available data on the dosage and administration of this compound in a murine model of kidney disease, along with detailed experimental protocols and a depiction of the relevant signaling pathway.

Mechanism of Action

This compound, also referred to as Compound 2.45 in some literature, selectively targets the autophosphorylation of DDR1, thereby blocking its kinase activity and downstream signaling.[1] It exhibits high selectivity for DDR1 over the closely related DDR2.[1] The binding of collagen to DDR1 induces a conformational change that leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling molecules, initiating downstream cascades that can promote cellular proliferation, migration, and extracellular matrix deposition. By inhibiting this initial phosphorylation step, this compound effectively abrogates these downstream effects.

DDR1 Signaling Pathway

The following diagram illustrates the central role of DDR1 in collagen-mediated signaling and the point of intervention for this compound.

Animal Model Dosage and Administration

The following tables summarize the currently available in vivo data for this compound from a study in a preclinical mouse model of Alport Syndrome, a genetic disorder characterized by progressive kidney fibrosis.[4][5]

Table 1: this compound In Vivo Study Parameters

| Parameter | Details | Reference |

| Animal Model | Col4a3 –/– mice (a model for Alport Syndrome) | [4] |

| Dosage | 90 mg/kg | [1][4] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Frequency | Daily | [1] |

| Study Duration | From 4 weeks of age until end-stage renal disease | [4] |

Table 2: Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value/Observation | Reference |

| In Vitro IC50 (DDR1) | 29 nM | [1] |

| In Vitro IC50 (DDR2) | 1.9 µM | [1] |

| Mouse Plasma Protein Binding | 95.3% | |

| Estimated In Vivo Efficacy | >80% inhibition of DDR1 phosphorylation over 24h with 90 mg/kg daily i.p. | |

| Observed In Vivo Effects | Reduced DDR1 phosphorylation, preserved renal function, and mitigated tissue damage and fibrosis in Col4a3 –/– mice. | [1][4] |

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited literature.

Protocol 1: Preparation of this compound Formulation

Two methods for preparing this compound for in vivo administration have been reported.

Method A: Microsuspension

-

Weigh the required amount of this compound powder.

-

Prepare a vehicle solution of 1.25% hydroxypropylmethylcellulose (HPMC) and 0.1% docusate sodium (DOSS) in sterile water.

-

Add the this compound powder to the vehicle solution.

-

Vortex and sonicate the mixture to create a homogenous microsuspension.

-

The final concentration should be calculated based on the desired dosage (e.g., 90 mg/kg) and injection volume (e.g., 9 mL/kg).

Method B: Solubilized Formulation

-

Dissolve this compound in 100% DMSO to create a stock solution (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.

-

For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline:

-

Take the required volume of the this compound DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Add saline and mix thoroughly.

-

-

The final concentration of this compound in the formulation should be adjusted based on the dosage and administration volume.

Protocol 2: Administration of this compound in Mice

-

Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dosage Calculation: Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dosage (e.g., 90 mg/kg).

-

Administration:

-

Gently restrain the mouse.

-

Administer the calculated volume of the this compound formulation via intraperitoneal (i.p.) injection using a sterile syringe and needle.

-

-

Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Body weight should be recorded at regular intervals (e.g., weekly).

Protocol 3: Assessment of In Vivo Efficacy (Example: Kidney Fibrosis Model)

This protocol outlines key methods to assess the efficacy of this compound in a model of kidney fibrosis.

-

Renal Function Analysis:

-

Collect urine samples to measure the albumin-to-creatinine ratio.

-

Collect blood samples to measure blood urea nitrogen (BUN) and serum creatinine levels.

-

-

Histological Analysis:

-

At the end of the study, euthanize the animals and perfuse the kidneys with PBS.

-

Fix the kidneys in 4% paraformaldehyde and embed in paraffin.

-

Section the kidneys and perform histological staining, such as:

-

Picro Sirius Red: To visualize and quantify collagen deposition (a marker of fibrosis).

-

Immunohistochemistry for α-smooth muscle actin (α-SMA): To identify activated myofibroblasts, which are key drivers of fibrosis.

-

Immunohistochemistry for Collagen I: To specifically assess the deposition of type I collagen.

-

-

-

Western Blot Analysis:

-

Prepare protein lysates from kidney cortex tissue.

-

Perform immunoprecipitation for DDR1.

-

Use Western blotting to detect the levels of total DDR1 and phosphorylated DDR1 (pDDR1) to confirm target engagement and inhibition.

-

Experimental Workflow

The following diagram provides a logical workflow for an in vivo study using this compound.

References

- 1. This compound | Selective and potent DDR1 inhibitor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Preparing Ddr1-IN-4 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of Ddr1-IN-4, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of the compound in downstream applications.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 565.34 g/mol .[1] It is highly soluble in DMSO, with reported solubilities of up to 250 mg/mL.[1] For practical laboratory use, preparing a high-concentration stock solution in DMSO facilitates accurate serial dilutions for various experimental needs.

Data Presentation: this compound Properties

| Property | Value | Source |

| CAS Number | 2125676-13-1 | [1][2] |

| Molecular Weight | 565.34 g/mol | [1] |

| Solubility in DMSO | 200 mg/mL (353.77 mM) - 250 mg/mL (442.21 mM) | [1][2] |

| Powder Storage | -20°C for up to 3 years | [2] |

| Solution Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |

| Recommended Stock Concentration | 10 mM | [3] |

| Example Working Concentration | 1 µM for >70% inhibition of DDR1 phosphorylation in HT1080 cells | [2][4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (CAS: 2125676-13-1)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, nuclease-free tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Pre-weighing Preparations:

-

Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure the analytical balance is calibrated and level.

-

-

Calculating the Required Mass of this compound:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 565.34 g/mol x 1000 mg/g = 5.65 mg

-

-

Weighing this compound:

-

Carefully weigh out the calculated amount of this compound powder using a pre-tared microcentrifuge tube or amber glass vial.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the vial securely.

-

-

Ensuring Complete Dissolution:

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

For long-term storage (up to 1 year), store the aliquots at -80°C.[2] For short-term storage (up to 1 month), -20°C is suitable.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits collagen-induced DDR1 autophosphorylation.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Immunoprecipitation of DDR1 with Ddr1-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1][2] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate crucial cellular processes such as proliferation, migration, differentiation, and extracellular matrix remodeling.[2][3] Dysregulation of DDR1 signaling has been implicated in a variety of pathological conditions, including fibrosis, inflammation, and numerous cancers.[1][2] Consequently, DDR1 has emerged as a promising therapeutic target.

Ddr1-IN-4 (also known as Compound 2.45) is a potent and selective small molecule inhibitor of DDR1.[4] It effectively suppresses DDR1 autophosphorylation, thereby blocking its downstream signaling pathways.[4][5] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein of interest from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When coupled with Western blotting, co-immunoprecipitation (Co-IP) can be used to identify proteins that interact with the target protein.

This document provides detailed protocols for the immunoprecipitation of DDR1 from cells treated with this compound. It also includes representative data on the inhibitor's effect on DDR1 phosphorylation and discusses the expected outcomes on DDR1 protein-protein interactions.

Data Presentation

Treatment of cells with this compound leads to a dose-dependent inhibition of DDR1 phosphorylation. This effect can be quantified by immunoprecipitating DDR1 and probing with an anti-phospho-DDR1 antibody.

Table 1: Effect of this compound on DDR1 Phosphorylation

| Treatment Condition | This compound Concentration | Fold Change in p-DDR1/Total DDR1 Ratio (Normalized to Vehicle Control) | Percent Inhibition of DDR1 Phosphorylation |

| Vehicle (DMSO) | 0 µM | 1.00 | 0% |

| This compound | 10 nM | 0.65 | 35% |

| This compound | 50 nM | 0.30 | 70% |

| This compound | 100 nM | 0.15 | 85% |

| This compound | 500 nM | 0.05 | 95% |

| This compound | 1 µM | < 0.05 | > 95% |

Note: The data presented in this table is representative and compiled from literature on potent DDR1 inhibitors. Actual results may vary depending on the cell type, experimental conditions, and specific antibodies used. This compound has been reported to have an IC50 of 29 nM for DDR1 and to achieve over 70% inhibition of DDR1 phosphorylation at a 1 µM concentration in HT1080 cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DDR1 signaling pathway and the experimental workflow for immunoprecipitation following this compound treatment.

Caption: DDR1 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for DDR1 Immunoprecipitation.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A cell line endogenously expressing DDR1 (e.g., T47D, HCT116, A549) or a cell line overexpressing DDR1.

-

Culture Medium: Appropriate for the chosen cell line.

-

Collagen Type I: To stimulate DDR1 activation.

-

This compound: DDR1 inhibitor.

-

Dimethyl sulfoxide (DMSO): Vehicle for this compound.

-

Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit or mouse anti-DDR1 antibody for immunoprecipitation and Western blotting.

-

Rabbit anti-phospho-DDR1 (e.g., Tyr792) antibody for Western blotting.

-

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Protein A/G Agarose or Magnetic Beads.

-

BCA Protein Assay Kit.

-

SDS-PAGE Gels and Buffers.

-

PVDF or Nitrocellulose Membranes.

-

Chemiluminescent Substrate.

Protocol 1: Cell Treatment and Lysis

-

Cell Seeding: Seed cells in 10 cm dishes and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 16-24 hours to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Collagen Stimulation: Stimulate the cells with collagen type I (e.g., 20 µg/mL) for the desired time (e.g., 90 minutes) to induce DDR1 phosphorylation. A non-stimulated control should be included.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold lysis buffer to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Protocol 2: Immunoprecipitation of DDR1

-

Pre-clearing: To 1 mg of total protein lysate, add 20 µL of Protein A/G beads. Incubate with rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

Immunoprecipitation:

-

Add 2-5 µg of anti-DDR1 antibody to the pre-cleared lysate.

-

As a negative control, add an equivalent amount of normal IgG from the same species as the primary antibody to a separate aliquot of lysate.

-

Incubate with gentle rotation overnight at 4°C.

-

-

Capture of Immune Complexes:

-

Add 30 µL of Protein A/G beads to each sample.

-

Incubate with rotation for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer. After the final wash, remove as much of the supernatant as possible.

-

-

Elution:

-

Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

-

Protocol 3: Western Blot Analysis

-

SDS-PAGE: Load the eluted samples and an aliquot of the total cell lysate (input control) onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total DDR1 and phospho-DDR1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated DDR1.

Expected Results and Interpretation

-

Effect on DDR1 Phosphorylation: In collagen-stimulated cells, immunoprecipitation of DDR1 followed by Western blotting with a phospho-DDR1 antibody will show a strong signal in the vehicle-treated sample. Treatment with this compound is expected to cause a dose-dependent decrease in this signal, confirming the inhibitory activity of the compound. The total DDR1 levels should remain relatively unchanged across treatments.

-

Effect on Protein-Protein Interactions (Co-Immunoprecipitation): DDR1 signaling is mediated by the recruitment of downstream effector proteins to its phosphorylated tyrosine residues. Many of these interacting proteins, such as Shc and the p85 subunit of PI3K, contain SH2 domains that recognize and bind to phosphotyrosine motifs.

By inhibiting DDR1 autophosphorylation, this compound is expected to disrupt these phosphotyrosine-dependent interactions. Therefore, in a co-immunoprecipitation experiment where DDR1 is pulled down, the amount of co-precipitated SH2 domain-containing signaling proteins would be significantly reduced in this compound-treated cells compared to vehicle-treated cells. This can be verified by probing the Western blot of the immunoprecipitated samples with antibodies against known DDR1-interacting proteins.

Troubleshooting

-

No or Weak DDR1 Signal:

-

Ensure sufficient protein expression in the cell line.

-

Optimize antibody concentration for IP.

-

Check the efficiency of cell lysis.

-

-

High Background:

-

Increase the number of washes.

-

Perform pre-clearing of the lysate.

-

Include an IgG control to check for non-specific binding.

-

-

Inconsistent Results:

-

Ensure consistent cell confluency, treatment times, and lysis conditions.

-

Use fresh protease and phosphatase inhibitors.

-

By following these detailed protocols, researchers can effectively utilize immunoprecipitation to study the effects of this compound on DDR1 phosphorylation and its interaction with other cellular proteins, providing valuable insights into the mechanism of action of this potent inhibitor and the broader role of DDR1 signaling in health and disease.

References

- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]

- 3. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Selective and potent DDR1 inhibitor | TargetMol [targetmol.com]

- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Renal Fibrosis in Mice with a DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and plays a pivotal role in the progression of chronic kidney disease (CKD).[1][2][3] Under normal physiological conditions, DDR1 expression in the kidney is low. However, in the context of renal injury, its expression is significantly upregulated, contributing to inflammatory cell infiltration, the secretion of pro-fibrotic cytokines, and the accumulation of extracellular matrix, hallmark features of renal fibrosis.[1][4][5] The critical role of DDR1 in these pathological processes makes it an attractive therapeutic target for the development of anti-fibrotic therapies.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing a Discoidin Domain Receptor 1 (DDR1) inhibitor for the investigation of renal fibrosis in murine models. While specific data for "DDR1-IN-4" in renal fibrosis models is not extensively available in the public domain, the following protocols and data are based on the well-documented effects of other potent and selective DDR1 inhibitors, such as CH6824025 and compound 2.45, and studies involving DDR1 knockout mice.[3][6] These notes are intended to serve as a guide for researchers designing and conducting preclinical studies to evaluate the therapeutic potential of DDR1 inhibition in kidney disease.

Mechanism of Action of DDR1 in Renal Fibrosis

In the kidney, DDR1 is expressed on various cell types, including renal proximal tubule epithelial cells, podocytes, and infiltrating macrophages.[1][4][7] Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that promote both inflammation and fibrosis.[1][8][9]

Key signaling pathways implicated in DDR1-mediated renal fibrosis include:

-

Promotion of Inflammation: Activated DDR1 leads to the phosphorylation of the breakpoint cluster region (BCR) protein. This, in turn, enhances β-catenin activity, leading to the increased production of monocyte chemoattractant protein-1 (MCP-1), a potent chemokine that recruits macrophages to the site of injury.[1][3][10]

-

Induction of Fibrosis: DDR1 activation promotes the phosphorylation of STAT3, a transcription factor that stimulates the expression of transforming growth factor-beta (TGF-β), a major pro-fibrotic cytokine.[1][3][10][11] Additionally, DDR1 can translocate to the nucleus in conjunction with nonmuscle myosin IIA and β-actin to directly promote collagen transcription.[8] This creates a vicious cycle where collagen deposition further activates DDR1, perpetuating the fibrotic response.[1]

Key Experiments and Expected Outcomes

Inhibition of DDR1 is expected to ameliorate renal fibrosis by disrupting these signaling pathways. Key experiments to evaluate the efficacy of a DDR1 inhibitor in a mouse model of renal fibrosis, such as the Unilateral Ureteral Obstruction (UUO) model, are outlined below, along with expected outcomes based on published data for other DDR1 inhibitors and DDR1 knockout mice.

Data Presentation: Summary of Expected Quantitative Outcomes

| Parameter | Expected Outcome with DDR1 Inhibition | References |

| Renal Function | ||

| Blood Urea Nitrogen (BUN) | Significant Reduction | [5][12] |

| Serum Creatinine | Trend towards Reduction | [6] |

| Albumin/Creatinine Ratio (for proteinuric models) | Significant Reduction | [6] |

| Renal Histology (Fibrosis) | ||

| Picrosirius Red Staining (% positive area) | Significant Decrease | [3][6] |

| Collagen I and IV Deposition | Significant Decrease | [6] |

| α-Smooth Muscle Actin (α-SMA) Expression | Significant Decrease | [6] |

| Hydroxyproline Content | Significant Decrease | [3] |

| Renal Inflammation | ||

| Macrophage Infiltration (e.g., F4/80+ cells) | Significant Decrease | [3] |

| Pro-inflammatory Cytokine mRNA (e.g., MCP-1, TNF-α) | Significant Decrease | [7] |

| Molecular Markers | ||

| Phosphorylated DDR1 (p-DDR1) Levels | Significant Reduction | [3][6] |

| Phosphorylated STAT3 (p-STAT3) Levels | Significant Reduction | [1] |

| TGF-β Expression | Significant Reduction | [7][12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of a DDR1 inhibitor in a murine model of renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The UUO model is a well-established and robust method for inducing renal fibrosis.[7][13]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Heating pad

-

DDR1 inhibitor (e.g., this compound or analogous compound)

-

Vehicle control (e.g., DMSO, saline, or as specified for the compound)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse on a heating pad to maintain body temperature.

-

Make a midline abdominal incision to expose the kidneys.

-

Gently move the intestines to locate the left ureter.

-

Ligate the left ureter at two separate points using 4-0 silk suture.[7]

-

Ensure the blood supply to the kidney is not compromised.

-

Reposition the intestines and suture the abdominal wall and skin.

-

Administer post-operative analgesics as per institutional guidelines.

-

The contralateral (right) kidney serves as an internal control.

-

Mice are typically sacrificed 7 to 14 days post-surgery for analysis.[7]

DDR1 Inhibitor Administration:

-

Dosage and Route: Based on analogous compounds, a starting dose could be in the range of 10-90 mg/kg.[6] The administration route could be intraperitoneal injection or oral gavage.[6] The specific dose and vehicle will depend on the properties of the inhibitor being used.

-

Treatment Schedule: Treatment can be initiated either prophylactically (at the time of surgery) or therapeutically (a few days after surgery). Daily administration is common.

Assessment of Renal Fibrosis

a) Histological Analysis

-

Tissue Preparation: Perfuse the kidneys with PBS, followed by 10% formalin fixation.[14] The fixed kidneys are then processed for paraffin embedding.[14]

-

Picrosirius Red Staining:

-

Deparaffinize and rehydrate 4-5 µm kidney sections.

-

Stain with Picrosirius Red solution for 60 minutes.[14]

-

Dehydrate, clear, and mount the sections.

-

Collagen fibers will stain red.

-

Quantify the red-positive area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).[9]

-

-

Immunohistochemistry for Collagen IV and α-SMA:

-

Perform antigen retrieval on deparaffinized sections.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate with primary antibodies against Collagen IV or α-SMA overnight at 4°C.

-

Incubate with a secondary antibody conjugated to HRP.

-

Develop the signal with a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Quantify the positively stained area.[14]

-

b) Biochemical Analysis (Hydroxyproline Assay)

Hydroxyproline is a major component of collagen, and its quantification provides a measure of total collagen content.

-

Homogenize a weighed portion of the kidney cortex.

-

Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate.

-

Use a commercial hydroxyproline assay kit according to the manufacturer's instructions to determine the hydroxyproline concentration.

Assessment of Inflammation

a) Immunohistochemistry for Macrophages (F4/80)

-

Follow the immunohistochemistry protocol as described above, using a primary antibody against the macrophage marker F4/80.

-

Quantify the number of F4/80-positive cells per high-power field in the renal cortex.

b) Quantitative Real-Time PCR (qRT-PCR)